2-chloro-N-(4,4-difluorocyclohexyl)acetamide

Lipophilicity Drug Design Membrane Permeability

2-Chloro-N-(4,4-difluorocyclohexyl)acetamide (CAS 1259916-02-3) is a small-molecule acetamide building block featuring an electrophilic α-chloroacetyl group and a 4,4-difluorocyclohexyl aliphatic ring system. With a molecular formula of C8H12ClF2NO and a molecular weight of 211.64 g/mol, it is employed as a synthetic intermediate for covalent inhibitors, agrochemicals, and drug discovery programs where the chloroacetamide warhead is required for target engagement.

Molecular Formula C8H12ClF2NO
Molecular Weight 211.64 g/mol
Cat. No. B15090373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4,4-difluorocyclohexyl)acetamide
Molecular FormulaC8H12ClF2NO
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)CCl)(F)F
InChIInChI=1S/C8H12ClF2NO/c9-5-7(13)12-6-1-3-8(10,11)4-2-6/h6H,1-5H2,(H,12,13)
InChIKeyBWHJURIQSCBDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4,4-difluorocyclohexyl)acetamide: Properties and Procurement Baseline


2-Chloro-N-(4,4-difluorocyclohexyl)acetamide (CAS 1259916-02-3) is a small-molecule acetamide building block featuring an electrophilic α-chloroacetyl group and a 4,4-difluorocyclohexyl aliphatic ring system. With a molecular formula of C8H12ClF2NO and a molecular weight of 211.64 g/mol, it is employed as a synthetic intermediate for covalent inhibitors, agrochemicals, and drug discovery programs where the chloroacetamide warhead is required for target engagement . The compound is not a known active pharmaceutical ingredient itself but serves as a key scaffold for introducing the 4,4-difluorocyclohexyl motif into bioactive molecules [1].

Why 2-Chloro-N-(4,4-difluorocyclohexyl)acetamide Cannot Be Replaced by Common Analogs


Substituting the 4,4-difluorocyclohexyl group with a non-fluorinated cyclohexyl or phenyl ring can significantly alter the physicochemical and pharmacokinetic properties of the resulting drug candidates. The gem-difluoro substitution at the 4-position of the cyclohexyl ring increases lipophilicity, modulates metabolic stability, and alters conformational preferences compared to the non-fluorinated analog . Replacing the chloroacetamide warhead with a non-electrophilic acetamide or a less reactive electrophile (e.g., acrylamide) abolishes or diminishes the covalent binding capability essential for engaging cysteine or histidine residues in target proteins [1]. These dual functional requirements mean that simply interchanging in-class compounds without the 4,4-difluorocyclohexyl and chloroacetamide motifs risks losing both target potency and pharmacokinetic performance.

Quantitative Differentiation of 2-Chloro-N-(4,4-difluorocyclohexyl)acetamide Against Closest Analogs


Increased Lipophilicity vs. Non-Fluorinated Parent Compound

The target compound exhibits a computed logP of approximately 2.16, compared to 1.57–2.07 for the non-fluorinated parent 2-chloro-N-cyclohexylacetamide . This increase of +0.1 to +0.6 log units is consistent with the known effect of gem-difluoro substitution on cyclohexyl rings, which enhances lipophilicity by reducing molecular polar surface area (computed PSA: 20.31 Ų for the target vs. 29.1 Ų for the non-fluorinated analog) [1]. Higher logP values may improve passive membrane permeability, a desirable feature for central nervous system-targeted compounds or intracellular target engagement.

Lipophilicity Drug Design Membrane Permeability

Chloroacetamide Warhead Reactivity Superiority Over Acrylamide Warheads

Studies on peptide-based covalent inhibitors have quantitatively demonstrated that the chloroacetamide warhead exhibits higher thermodynamic and kinetic efficiency than Michael acceptors (e.g., acrylamides) when targeting conserved histidine residues in bacterial sliding clamp proteins [1]. The chloroacetamide-thiol adduct formed with cysteine residues is more stable and exhibits slower off-rate kinetics compared to reversible or weakly reactive warheads. For a compound bearing the 4,4-difluorocyclohexyl moiety, the chloroacetyl group thus provides superior, sustained covalent target engagement that cannot be achieved with a non-electrophilic acetamide or less reactive acrylamide replacement.

Covalent Inhibitors Electrophilic Warhead Target Engagement

Enhanced Metabolic Stability Conferred by the 4,4-Difluorocyclohexyl Group

Incorporation of gem-difluoro substitution on the cyclohexyl ring is widely documented to enhance metabolic stability by blocking primary metabolic sites (e.g., cytochrome P450-mediated hydroxylation at the 4-position) [1]. Literature on structurally related 4,4-difluorocyclohexyl-containing compounds (e.g., maraviroc, NMS-P118) confirms that fluorination at this position reduces oxidative metabolism and prolongs half-life compared to non-fluorinated cyclohexyl analogs [2]. Quantitative human liver microsome stability data for the exact target compound are not publicly available, but class-level inference from these analogs supports a significant stability advantage.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Direct Incorporation into IL-17 Modulator and SARS-CoV-2 Protease Inhibitor Scaffolds

Patent literature demonstrates that the 4,4-difluorocyclohexyl group, connected via a chloroacetyl linker, is directly embedded into advanced clinical candidates. In WO2021219089, an example compound (INSCoV-517A) incorporates a 2-chloroacetyl-N-(4,4-difluorocyclohexyl) fragment as part of a SARS-CoV-2 main protease inhibitor, while WO2021170627 describes difluorocyclohexyl derivatives as IL-17 modulators for autoimmune diseases [REFS-1, REFS-2]. This contrasts with the non-fluorinated parent compound, 2-chloro-N-cyclohexylacetamide, which is primarily documented as a simple synthetic intermediate for local anesthetics and antiarrhythmics, with no evidence of use in immunomodulatory or antiviral programs.

IL-17 Modulators SARS-CoV-2 Patent Chemistry

Procurement-Relevant Application Scenarios for 2-Chloro-N-(4,4-difluorocyclohexyl)acetamide


Covalent Inhibitor Lead Optimization in Cancer and Immuno-Oncology

The α-chloroacetyl warhead is essential for irreversible binding to catalytic cysteine or histidine residues in kinases (e.g., BTK, EGFR) and deubiquitinases. Incorporating the 4,4-difluorocyclohexyl group improves membrane permeability (reflected by higher computed logP and lower PSA vs. non-fluorinated analogs ), enabling access to intracellular targets. Procurement should prioritize this building block for covalent inhibitor programs requiring sustained target occupancy and cellular potency.

IL-17 Modulator Development for Autoimmune and Inflammatory Diseases

As documented in recent patent filings (WO2021170627 [1]), 4,4-difluorocyclohexyl-containing acetamides are key pharmacophoric elements for IL-17 modulation. The metabolic stability conferred by gem-difluoro substitution reduces clearance and supports oral dosing regimens. This building block is ideally suited for medicinal chemistry teams pursuing IL-17-targeted therapies for psoriasis, psoriatic arthritis, and ankylosing spondylitis.

Antiviral Protease Inhibitor Synthesis for Pandemic Preparedness

The SARS-CoV-2 main protease (Mpro) inhibitor disclosed in WO2021219089 [2] directly incorporates the 2-chloroacetyl-N-(4,4-difluorocyclohexyl) substructure. The difluorocyclohexyl group contributes to binding affinity and metabolic stability in the context of a peptide-mimetic scaffold. Stockpiling or custom-synthesizing this building block enables rapid analog generation in response to emerging coronavirus variants or novel zoonotic threats.

Agrochemical Discovery Requiring Enhanced Environmental Stability

The 4,4-difluorocyclohexyl moiety is increasingly employed in agrochemical research to confer resistance to microbial degradation and oxidative metabolism in soil and plant systems . The chloroacetamide warhead simultaneously serves as an electrophilic handle for conjugating herbicides to carrier molecules or for direct enzyme inhibition in weed species. This dual functionality supports both bioactive molecule design and metabolic stabilization in crop protection.

Quote Request

Request a Quote for 2-chloro-N-(4,4-difluorocyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.